6-bromo-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-BROMO-N~2~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a bromine atom, a pyrazole ring, and a carboxamide group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N~2~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a brominated pyrazole derivative with a suitable amine, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-N~2~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
6-BROMO-N~2~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-BROMO-N~2~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrazoloquinolines: Synthesized through similar cyclization reactions and have pharmacological potential.
Uniqueness
6-BROMO-N~2~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H14BrN7O2 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
6-bromo-N-[4-[(1-methylpyrazole-3-carbonyl)amino]phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H14BrN7O2/c1-25-7-6-14(23-25)17(27)21-12-2-4-13(5-3-12)22-18(28)15-8-16-20-9-11(19)10-26(16)24-15/h2-10H,1H3,(H,21,27)(H,22,28) |
InChI Key |
BZKMUGDFCYZEPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=NN4C=C(C=NC4=C3)Br |
Origin of Product |
United States |
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